Anthanthrene

Overview

Description

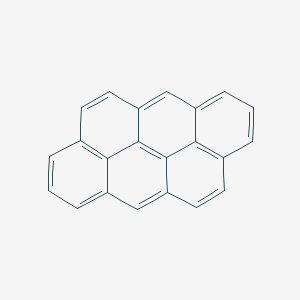

Anthanthrene is a large polycyclic aromatic hydrocarbon known for its extended conjugation and unique electronic properties. It is a member of the peri-acenoacene family and is characterized by its planar geometry and high thermal stability.

Mechanism of Action

Target of Action

Anthanthrene, a type of polycyclic aromatic hydrocarbon (PAH), has been found to interact with various cellular proteins . These proteins are essential for the viability of cancer cells

Mode of Action

This compound’s mode of action is primarily through its interaction with these cellular proteins . It inhibits cancer progression by targeting these proteins . A bromo-substituted this compound has a unity intersystem crossing (ISC) yield due to an ISC rate constant of 2.5 × 10^10 s^−1 caused by heavy-atom induced, spin–orbit coupling .

Biochemical Pathways

It is known that this compound and its derivatives inhibit cancer progression by targeting essential cellular proteins

Pharmacokinetics

This compound derivatives have been found to interact with bovine serum albumins, showing aggregation-induced emission (aie) characteristics in physiological conditions . This suggests that this compound may have some bioavailability in physiological environments.

Result of Action

The result of this compound’s action is primarily seen in its anticancer effects. It inhibits cancer cell proliferation, invasion, migration, metastasis, and induces cellular apoptosis . Additionally, this compound derivatives exhibit strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value from solution to the solid state .

Action Environment

This compound is a PAH that is released into the environment via the combustion of fossil fuels, coke oven emissions, and vehicle exhausts, as well as naturally from forest fires and volcanic eruptions . These environmental factors may influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

The photophysical properties of Anthanthrene and its derivatives have been examined . As the Anthanthrenes become more substituted, red-shifts are observed in the peak maxima of the ground- and excited-state absorption and fluorescence spectra .

Molecular Mechanism

This compound and its derivatives exhibit strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value . This suggests that this compound may interact with biomolecules in a way that influences their absorption properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the triplet lifetimes of this compound derivatives range from 31–1200 μs and increase as the intersystem crossing yields decrease . This suggests that the effects of this compound on cellular function may change over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthanthrene can be synthesized through various methods, including the dibenzannulation of peri-acenoacenes. One common synthetic route involves the use of 4,10-dibromoanthanthrone (vat orange 3) as a starting material. The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules . Another method involves the sulfur-doping of this compound to create effective organic photocatalysts for metal-free atom transfer radical polymerization and photoinduced electron/energy transfer addition-fragmentation chain-transfer polymerization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include steps such as bromination, cross-coupling reactions, and purification through crystallization or chromatography. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions: Anthanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the Suzuki-Miyaura cross-coupling reaction between 4,10-dibromo-6,12-bis(triisopropylsilylethynyl)this compound and 2-formylbenzeneboronic acid is a common method to functionalize this compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions using bromine or chlorine are common, followed by nucleophilic substitution with various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cross-coupling reaction mentioned above can yield phenyl-annulated peri-acenoacenes with increased stability and altered electronic properties .

Scientific Research Applications

Anthanthrene has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of conjugated polymers and other complex organic molecules.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its strong absorption and emission properties.

Comparison with Similar Compounds

Anthracene: A three-ring polycyclic aromatic hydrocarbon with similar electronic properties but lower stability.

Phenanthrene: Another three-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to different electronic properties.

Uniqueness of this compound: this compound stands out due to its unique combination of high thermal stability, extended conjugation, and strong absorption in the visible region. These properties make it particularly suitable for applications in organic electronics and as a building block for more complex organic molecules .

Biological Activity

Anthanthrene, a polycyclic aromatic hydrocarbon (PAH), is a compound of considerable interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with biological macromolecules, and potential toxicological effects.

Overview of this compound

This compound is structurally related to anthracene and consists of four fused benzene rings. Its chemical structure contributes to its unique properties, making it a subject of research in various fields, including medicinal chemistry and environmental science.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. The mechanisms through which this compound exerts its effects include:

- Inhibition of Cancer Cell Proliferation : this compound derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this compound demonstrated significant antiproliferative activity against human gastric cancer cells with IC50 values ranging from 4.02 μM to 8.89 μM .

- Induction of Apoptosis : Mechanistic studies indicate that certain this compound derivatives induce apoptosis in cancer cells by affecting mitochondrial functions and increasing reactive oxygen species (ROS) production. For example, one study reported that a specific derivative led to a 39.4% increase in apoptotic cells at a concentration of 25 μM .

- Targeting Key Proteins : this compound compounds interact with various biological targets, including protein kinases, topoisomerases, and telomerases. These interactions are crucial for their anticancer efficacy as they disrupt vital cellular processes involved in cancer progression .

Interactions with Biological Macromolecules

This compound derivatives have shown significant interactions with proteins such as bovine serum albumin (BSA). These interactions can influence the pharmacokinetics and bioavailability of the compounds. For instance, grafted NHS-ester groups on this compound derivatives were found to enhance their binding affinity to BSA, suggesting potential applications in drug delivery systems .

Toxicological Aspects

Despite their promising therapeutic effects, this compound and its derivatives may pose health risks:

- Carcinogenic Potential : Some studies have indicated that this compound exhibits carcinogenic properties in animal models. Research has shown that exposure to this compound can lead to skin tumors in mice, highlighting the need for caution when considering its use in therapeutic contexts .

- Health Hazards : this compound can cause irritation upon exposure to skin or mucous membranes. Long-term exposure may result in more severe health effects, including potential damage to reproductive health .

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented below:

| Study | Findings | Cell Lines Used | IC50 Values |

|---|---|---|---|

| Valderrama et al. (2021) | Evaluated anticancer activity; significant inhibition of AGS cells | Human gastric epithelial cells (AGS) | Not specified |

| Tu et al. (2021) | Induced apoptosis via ROS production; cell cycle arrest observed | Human prostate cancer cells (PC3) | 7.64 μM - 8.89 μM |

| Wang et al. (2021) | Induced cancer cell death; mechanistic studies revealed mitochondrial dysfunction | BGC gastric cancer cells | 4.02 μM |

Properties

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIJJNAKSZUOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075452 | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Golden-yellow, odorless solid; [CHEMINFO] Golden-yellow crystalline solid; [MSDSonline] | |

| Record name | Anthanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

191-26-4 | |

| Record name | Anthanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[def,mno]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L65OZG189H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anthanthrene (dibenzo[def,mno]chrysene) has a molecular formula of C22H12 and a molecular weight of 276.33 g/mol. []

A: this compound exhibits strong UV-Vis absorption in the near-UV and visible regions. [] Its fluorescence emission can be tuned in the blue region (λmax = 437-467 nm) through structural modifications. [] this compound derivatives display strong J-aggregation in solution and the solid state. []

A: this compound derivatives demonstrate excellent photostability. [] The triplet lifetimes of this compound derivatives range from 31-1200 μs and increase with decreasing intersystem crossing (ISC) yields. [] Bromo-substituted this compound exhibits the shortest triplet lifetime due to heavy-atom-induced spin-orbit coupling leading to a high ISC rate. []

A: this compound derivatives are explored as semiconductors in organic field-effect transistors (OFETs), exhibiting hole mobility up to 1.1 cm2 V-1 s-1. [] They also function as donor materials in organic solar cells, achieving power conversion efficiencies up to 2.4%. []

A: Increasing substitution with phenyl and p-tBu-phenyl groups generally leads to red-shifts in the absorption and fluorescence spectra of this compound and anthanthrone derivatives. [] These substituents also influence triplet lifetimes and triplet-triplet annihilation rates. Increased steric bulk from the substituents correlates with decreased annihilation rates. []

A: The introduction of triisopropylsilyl- (TIPS) or H-terminated ethynyl groups in this compound derivatives allows for the tuning of singlet and triplet energy levels, making them suitable for potential applications in singlet fission and triplet fusion processes. []

A: Ladderized this compound units with an sp3 carbon bridge exhibit a reduced dihedral angle between the this compound unit and adjacent units in conjugated polymers. This reduced steric hindrance results in a red-shift of the absorption spectrum by approximately 25 nm. []

ANone: The provided research focuses on the photophysical and electronic properties of this compound and its derivatives, primarily for applications in organic electronics. No direct catalytic applications of this compound are discussed.

A: Linear Combination of Atomic Orbitals (LCAO) calculations accurately predict the electronic transitions, transition moment directions, and magnetic circular dichroism (MCD) signs of this compound, demonstrating good agreement with experimental data. [] Density Functional Theory (DFT) calculations were employed to investigate the solvation effects on chrysazin semiquinone, a molecule related to this compound research. [] DFT and Time-Dependent DFT (TDDFT) calculations were used to study the electronic structures and excitation energies of this compound-based dye molecules for solar cell applications. []

A: The incorporation of long ethylene glycol side chains significantly enhances the aqueous solubility of this compound derivatives, enabling their use as polarity-sensitive fluorescent probes in aqueous environments. []

A: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds often associated with environmental pollution and potential health risks. Studies have shown that this compound exhibits considerable bacterial mutagenicity in Salmonella typhimurium strains after metabolic activation. [] Animal studies using the lung implantation method in rats indicate this compound possesses carcinogenic potential, although with lower potency compared to benzo[a]pyrene. []

A: Research has identified three main pathways for the microsomal biotransformation of this compound: []

ANone: Researchers employ a variety of techniques for characterization, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound and other PAHs in complex environmental and food samples. [, , , , ]

- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or UV-Vis detectors for separation and analysis of this compound derivatives. []

- UV-Vis Spectroscopy: Used to study the absorption properties and aggregation behavior of this compound derivatives. [, , , , , ]

- Fluorescence Spectroscopy: Employed to investigate the emission properties, lifetimes, and quantum yields of this compound derivatives. [, , , , , ]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides insights into the formation and dynamics of triplet states in this compound derivatives. []

- Cyclic Voltammetry: Used to determine the electrochemical properties and energy levels of this compound-based molecules. [, , ]

- X-ray Crystallography: Reveals the solid-state structures of this compound derivatives, providing information on molecular packing and potential intermolecular interactions. []

A: this compound is identified as a significant PAH pollutant in various environmental matrices, including: [, , ] * Smoked fish: Generated during the smoking process. * Airborne dust: Originating from combustion processes, particularly engine fuel emissions. * Lake sediments: Accumulating from various sources, including atmospheric deposition and runoff.

A: Yes, single-molecule spectroscopic techniques have been applied to study the photophysical properties and light-matter interactions of individual dibenzanthracene molecules embedded in a naphthalene crystal matrix. []

A: Research demonstrates the successful use of a microchip capillary electrophoresis system for the analysis of PAHs, including this compound, in laboratory standards, environmental samples, and a Martian analogue sample. This highlights the potential application of this compound analysis in planetary exploration. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.